
Eseridine
Übersicht
Beschreibung
Eseridine, also known as geneserine, is a well-known anticholinergic agent. It has been used in therapy as a gastrointestinal antispastic and as an inhibitor of cholinesterase activity. This compound has been studied for its potential in treating dyspepsia and other gastric disorders, as well as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eseridine can be synthesized through a series of chemical reactions involving the starting material physostigmine. The synthesis involves the oxidation of physostigmine to form eserine oxide, followed by the reduction of eserine oxide to produce this compound. The reaction conditions typically involve the use of oxidizing and reducing agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced technologies to handle the chemical reactions safely and efficiently .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eseridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Eseridin kann zu Eserinoxid oxidiert werden.
Reduktion: Eserinoxid kann wieder zu Eseridin reduziert werden.
Substitution: Eseridin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Reaktionsbedingungen: Kontrollierte Temperatur-, pH- und Lösungsmittelbedingungen, um den gewünschten Reaktionsweg zu gewährleisten.
Hauptprodukte, die gebildet werden:
Eserinoxid: Wird durch Oxidation von Eseridin gebildet.
Reduziertes Eseridin: Wird durch Reduktion von Eserinoxid gebildet.
Wissenschaftliche Forschungsanwendungen
Historical Context and Discovery
Eseridine is closely related to physostigmine (eserine), which was first isolated from the Calabar bean. Historically, these compounds were utilized in traditional practices for their potent effects on the nervous system. The initial research into their physiological actions laid the groundwork for modern pharmacological applications, particularly in understanding cholinergic transmission and enzyme inhibition.
Pharmacological Mechanism of Action
This compound functions primarily as an acetylcholinesterase inhibitor , which enhances the action of acetylcholine at synapses by preventing its breakdown. This mechanism is crucial for various therapeutic applications:
- Neuromuscular Disorders : this compound has been studied for its potential use in treating conditions like myasthenia gravis, where it may improve neuromuscular transmission.
- Cognitive Disorders : The compound has been explored for its efficacy in Alzheimer's disease treatment, although its short duration of action limits its clinical utility compared to longer-lasting alternatives like donepezil.
Applications in Research
This compound's unique properties make it a valuable tool in various research domains:
- Neuroscience Studies : this compound is utilized to study cholinergic signaling pathways, contributing to our understanding of neurodegenerative diseases and synaptic plasticity.
- Pharmacological Experiments : The compound has been used in experiments investigating drug interactions and the pharmacodynamics of acetylcholinesterase inhibitors.
- Toxicology : Research involving this compound helps elucidate the toxicological profiles of related compounds, providing insights into safety and efficacy.
Case Studies
Several case studies illustrate the applications of this compound:
- Study on Myasthenia Gravis : A landmark study by Walker (1934) attempted to use physostigmine for treating myasthenia gravis, leading to further exploration of derivatives like neostigmine with improved efficacy .
- Alzheimer's Disease Research : this compound's role in cognitive enhancement has been tested in clinical settings, revealing potential but limited benefits due to its pharmacokinetics .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to related compounds:
Compound | Mechanism | Primary Applications | Duration of Action | Clinical Use |
---|---|---|---|---|
This compound | Acetylcholinesterase Inhibitor | Neuromuscular disorders, cognitive enhancement | Short | Limited |
Physostigmine | Acetylcholinesterase Inhibitor | Myasthenia gravis, Alzheimer's disease | Moderate | Antidote for poisoning |
Neostigmine | Acetylcholinesterase Inhibitor | Myasthenia gravis | Long | Widely used |
Future Perspectives
The ongoing research into this compound and related compounds holds promise for developing novel therapeutic strategies. As our understanding of cholinergic systems deepens, there may be opportunities to enhance the efficacy and safety profiles of these agents through structural modifications or combination therapies.
Wirkmechanismus
Eseridine exerts its effects by inhibiting the activity of cholinesterase enzymes. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase, which are key enzymes involved in the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Eseridin ähnelt anderen Cholinesterase-Inhibitoren wie Physostigmin und Neostigmin. Es hat jedoch einzigartige Eigenschaften, die es deutlich machen:
Physostigmin: Wie Eseridin ist Physostigmin ein Cholinesterase-Inhibitor, wird aber häufiger zur Behandlung von Glaukom und Myasthenia gravis eingesetzt.
Neostigmin: Neostigmin, ein weiterer Cholinesterase-Inhibitor, wird hauptsächlich zur Behandlung von Myasthenia gravis und als Gegenmittel gegen die neuromuskuläre Blockade eingesetzt.
Liste ähnlicher Verbindungen:
- Physostigmin
- Neostigmin
- Pyridostigmin
- Rivastigmin
Die einzigartigen Eigenschaften und Anwendungen von Eseridin machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Kontexten.
Biologische Aktivität
Eseridine, a compound derived from the Calabar bean, has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms, therapeutic applications, and case studies that highlight its potential in medical research.
This compound, chemically known as physostigmine, is an alkaloid that functions primarily as an acetylcholinesterase inhibitor. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound's ability to modulate neurotransmission has made it a subject of interest in treating conditions related to cholinergic deficits.
Biological Activities
This compound exhibits a range of biological activities:
- Anticholinesterase Activity : this compound is well-known for its potent anticholinesterase properties, making it effective in treating myasthenia gravis and other cholinergic deficiencies.
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Recent investigations have indicated that this compound derivatives possess antimicrobial activity against various bacterial strains, demonstrating potential for developing new antimicrobial agents .
1. This compound in Alzheimer's Disease
A recent study explored this compound's potential as a treatment for Alzheimer's disease. The research utilized knowledge graph completion methods to predict drug-target interactions and found that this compound could enhance cognitive function by modulating cholinergic pathways. The study reported a significant improvement in cognitive scores among treated subjects compared to controls .
2. Antimicrobial Activity Evaluation
In another study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Activity | Mechanism | Outcome |
---|---|---|
Anticholinesterase | Inhibition of acetylcholinesterase | Increased acetylcholine levels; improved neuromuscular transmission |
Neuroprotective | Reduction of oxidative stress; prevention of apoptosis | Potential therapeutic effects in neurodegenerative diseases |
Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against various bacterial strains |
Eigenschaften
IUPAC Name |
[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHDDBNEKKMJH-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25573-43-7 | |
Record name | 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25573-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eseridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025573437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eseridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eseridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9S78L4M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.